molecular formula C21H18O5 B2634245 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-69-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2634245
CAS No.: 869080-69-3
M. Wt: 350.37
InChI Key: MWVBXANSNZSWGX-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a methoxy-substituted phenyl group at position 3, a methyl group at position 4, and a cyclopropanecarboxylate ester at position 7 of the coumarin scaffold. Its molecular formula is C₂₁H₁₈O₅, with a molecular weight of 350.36 g/mol (calculated based on structural analogs ). The compound’s structure combines electron-donating (methoxy, methyl) and electron-withdrawing (2-oxo) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-12-17-10-9-16(25-20(22)14-3-4-14)11-18(17)26-21(23)19(12)13-5-7-15(24-2)8-6-13/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBXANSNZSWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclopropanecarboxylation: The final step involves the esterification of the chromen-2-one derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of coumarin compounds, including 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related coumarin derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential therapeutic role in cancer treatment .

Antimicrobial Properties

2.1 Broad-Spectrum Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values for the compound against selected pathogens, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

3.1 Mechanisms of Action

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of inflammatory diseases.

Case Study:
In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, demonstrating its potential utility in treating inflammatory conditions .

Organic Synthesis Applications

4.1 Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification, alkylation, and coupling reactions.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
EsterificationReflux with acid catalyst85
AlkylationBase-catalyzed reaction75
CouplingPalladium-catalyzed cross-coupling90

This table presents different synthetic routes involving the compound and their respective yields, showcasing its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural configuration and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related coumarin derivatives, focusing on substituent variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula R3 Group R4 Group Ester Group Molecular Weight (g/mol) Key Features/Data
Target Compound : 3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate C₂₁H₁₈O₅ 4-Methoxyphenyl Methyl Cyclopropanecarboxylate 350.36 Docking score: -8.3
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate C₂₀H₁₆O₄ Phenyl Oxo Cyclopropanecarboxylate 320.34 Simpler substituents; no methoxy group
Prop-2-en-1-yl 2-{[3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate C₂₃H₂₀O₆ 4-Methoxyphenyl Methyl Propenyloxyacetate 392.40 Flexible ester chain; same docking score (-8.3)
[3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate C₂₂H₂₀O₆ 2-Ethoxyphenoxy Methyl Cyclopropanecarboxylate 380.38 Ethoxy-phenoxy substituent; altered steric effects
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate C₂₁H₁₅F₃O₆ 4-Methoxyphenoxy Oxo Cyclopropanecarboxylate 420.34 Trifluoromethyl group; enhanced electron withdrawal

Key Findings:

Substituent Effects on Properties: The methoxy group at R3 in the target compound enhances electron-donating capacity compared to the phenyl group in or ethoxyphenoxy in . This may improve solubility or binding affinity in polar environments. Trifluoromethyl Substitution: The compound in includes a strong electron-withdrawing group (CF₃), which may stabilize the molecule against metabolic degradation but reduce solubility .

Molecular Weight Trends :

  • The addition of methoxy (+15.99 g/mol) and methyl (+14.03 g/mol) groups increases molecular weight compared to the phenyl-substituted analog .

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-methoxyphenyl and methyl groups may synergize to enhance bioactivity, as seen in the conserved docking score despite ester variations .
  • Synthetic Feasibility : Cyclopropanecarboxylate esters (target compound, ) are synthetically accessible via esterification protocols, whereas trifluoromethylated derivatives () require specialized fluorination techniques .
  • Potential Applications: The target compound’s balanced substituent profile makes it a candidate for further pharmacological screening, particularly in antimicrobial or anticancer contexts (inferred from coumarin’s established bioactivity ).

Notes

  • Limitations : Docking scores are computational predictions; experimental validation of bioactivity is required.
  • Physicochemical Properties : The trifluoromethyl group in may improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound classified within the chromen-2-one family. Its unique structure, characterized by a chromenone core substituted with various functional groups, suggests potential biological activities that warrant investigation. This article aims to compile and analyze available research findings regarding the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22O5C_{22}H_{22}O_5, and it possesses a complex structure that includes a methoxyphenyl group and a cyclopropanecarboxylate moiety. The presence of these groups may enhance its solubility and bioactivity.

PropertyValue
Molecular Weight366.41 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
AppearanceYellow crystalline solid

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory responses, oxidative stress, and cell proliferation pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
  • Antioxidant Activity : The presence of phenolic structures allows for scavenging of free radicals, contributing to its potential antioxidant properties.
  • Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound across several domains:

Anti-inflammatory Activity

Research indicates that derivatives of chromenones, including this compound, can significantly reduce inflammation markers in vitro. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against COX enzymes, suggesting a strong anti-inflammatory effect .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays measuring radical scavenging activity. In vitro tests demonstrated that it effectively reduces oxidative stress markers in cell cultures exposed to oxidative agents .

Antimicrobial Activity

Studies have reported that the compound exhibits notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • In Vitro Study on Inflammation : A study conducted on human fibroblast cells treated with this compound showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to untreated controls. This implies its potential use in treating chronic inflammatory conditions.
  • Antioxidant Efficacy : In a controlled experiment using DPPH radical scavenging assay, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
  • Microbial Resistance : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, underscoring its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate be optimized for academic research?

  • Methodology : Use a two-step approach:

Core structure formation : Synthesize the coumarin backbone via Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions.

Esterification : React the 7-hydroxycoumarin intermediate with cyclopropanecarboxylic acid chloride in anhydrous dichloromethane, using DMAP as a catalyst.

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity recommended) .

Q. What spectroscopic techniques are critical for structural identification of this compound?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy groups at C4-phenyl, cyclopropane ester at C7).
  • IR : Detect carbonyl stretches (2-oxo chromen-2-one at ~1700 cm1 ^{-1 }, ester C=O at ~1740 cm1 ^{-1 }).
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]+^+ at m/z 379.12 for C22_{22}H18_{18}O5_5) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Procedure : Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture. Use SHELXL (v.2015+) for refinement, focusing on anisotropic displacement parameters for the cyclopropane ring and coumarin core. Validate with WinGX for packing analysis (e.g., π-π stacking distances ~3.6 Å) .

Advanced Research Questions

Q. How do computational docking studies predict the biological targets of this compound?

  • Approach :

  • Software : AutoDock Vina or Schrödinger Glide for molecular docking.
  • Targets : Screen against enzymes like cyclooxygenase-2 (COX-2) or Mycobacterium tuberculosis MtrA (docking score ≤-8.3 kcal/mol indicates strong binding ).
  • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays.

Q. What challenges arise in refining the crystal structure of cyclopropane-containing derivatives?

  • Key Issues :

  • Disorder : Cyclopropane rings often exhibit rotational disorder. Mitigate using SHELXL constraints (e.g., DFIX for C-C bond lengths fixed at 1.54 Å).
  • Twinned Data : Apply HKLF5 in SHELXL for twin refinement if Rint_{int} > 0.1 .
    • Example : For a related chromen-4-one, triclinic space group P1P1 with a=9.0371a = 9.0371 Å, α=75.171\alpha = 75.171^\circ, required TWIN/BASF commands .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Strategy :

  • Modifications : Vary substituents at C4-phenyl (e.g., replace methoxy with halogens) or cyclopropane ester (e.g., fluorinated analogs).
  • Assays : Test antioxidant activity via DPPH radical scavenging (IC50_{50} < 50 µM indicates high activity) or cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. What methodologies resolve contradictions between computational predictions and experimental binding data?

  • Solutions :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to validate docking scores.
  • Surface Plasmon Resonance (SPR) : Quantify association/dissociation rates (e.g., konk_{on}, koffk_{off}) for target proteins .

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